

# Application Notes & Protocols for the Comprehensive Characterization of 4'-Hydroxybutyrophenone

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## Compound of Interest

Compound Name: **4'-Hydroxybutyrophenone**

Cat. No.: **B086108**

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## Foreword: The Analytical Imperative for 4'-Hydroxybutyrophenone

**4'-Hydroxybutyrophenone** (CAS: 1009-11-6) is a pivotal organic intermediate within the pharmaceutical and fine chemical industries.<sup>[1][2]</sup> As a key building block, particularly in the synthesis of certain  $\beta$ -blockers and other active pharmaceutical ingredients (APIs), its structural integrity, purity, and overall quality are not merely desirable—they are critical.<sup>[2]</sup> An impure or misidentified intermediate can compromise the entire synthetic pathway, leading to failed batches, regulatory hurdles, and potential safety concerns in the final product.

This guide provides a multi-technique analytical framework for the comprehensive characterization of **4'-Hydroxybutyrophenone**. It is designed for researchers, quality control analysts, and drug development professionals who require robust, reliable, and scientifically sound methodologies. We move beyond simple procedural lists to explain the causality behind instrumental choices and protocol design, ensuring that each analysis serves as a self-validating system for quality assessment.

## Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is essential for developing appropriate analytical methods, from selecting solvents for chromatography to

interpreting spectroscopic data. **4'-Hydroxybutyrophenone** is a white to off-white crystalline solid at room temperature.[1][2][3][4]

Property	Value	Source(s)
Chemical Name	1-(4-Hydroxyphenyl)butan-1-one	[1][2][3][4]
Synonyms	p-Hydroxybutyrophenone, 4-Butyrylphenol	[1][2][4]
CAS Number	1009-11-6	[2][3][4]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	[2][4]
Molecular Weight	164.20 g/mol	[2][4]
Appearance	White to off-white crystalline solid/powder	[1][2][3][4]
Melting Point	91.0 to 96.0 °C	[2]
Boiling Point	~311.5 °C at 760 mmHg	[2]
Solubility	Limited in water; Soluble in methanol, ethanol, acetone	[1][3]

## Chromatographic Purity and Identity Confirmation

Chromatography is the cornerstone of purity assessment, separating the primary compound from synthesis-related impurities, starting materials, and degradation products.

## High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Principle of Application: Reversed-phase HPLC (RP-HPLC) is the premier method for analyzing moderately polar compounds like **4'-Hydroxybutyrophenone**. The molecule's butyrophenone structure provides sufficient hydrophobicity to retain on a C18 stationary phase, while the phenolic hydroxyl group ensures it does not retain excessively, allowing for excellent separation

from both more polar and less polar impurities. The aromatic ring contains a strong chromophore, making UV detection highly sensitive and reliable.

- Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, column oven, and quaternary pump is required.[5]
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).
- Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for suppressing the ionization of the phenolic hydroxyl group, ensuring a single, sharp peak shape.
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A gradient is recommended to ensure the elution of any potential late-eluting, non-polar impurities.
  - 0-2 min: 30% B
  - 2-15 min: 30% to 95% B
  - 15-18 min: 95% B
  - 18-20 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
- Detection Wavelength: 275 nm, near the  $\lambda_{\text{max}}$  of the hydroxyphenyl ketone chromophore.
- Sample Preparation: Accurately weigh and dissolve the **4'-Hydroxybutyrophenone** sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.[5] Filter through a 0.45  $\mu$ m syringe filter prior to injection.
- Injection Volume: 10  $\mu$ L.

- Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. Quantification requires a calibration curve generated from certified reference standards.

## Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles and Identity

Principle of Application: GC-MS is a powerful tool for identifying the compound by its mass spectrum and for detecting volatile or semi-volatile impurities. However, the phenolic hydroxyl group in **4'-Hydroxybutyrophenone** can cause peak tailing on standard GC columns and may not be sufficiently volatile. Derivatization is therefore essential. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance significantly.[6]

- Derivatization: a. In a GC vial, dissolve ~1 mg of the **4'-Hydroxybutyrophenone** sample in 500  $\mu$ L of a suitable solvent (e.g., Acetonitrile). b. Add 100  $\mu$ L of BSTFA with 1% TMCS as a catalyst. c. Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization. d. Cool to room temperature before analysis.
- Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).
- Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness), is ideal for separating a wide range of analytes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
  - Initial Temperature: 100 °C, hold for 2 minutes.
  - Ramp: 15 °C/min to 280 °C.
  - Final Hold: Hold at 280 °C for 5 minutes.
- Injector: Splitless mode at 250 °C.

- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Scan Range: 50 - 500 m/z.
- Data Analysis: Confirm the identity by comparing the acquired mass spectrum with a reference library or by analyzing the fragmentation pattern. The molecular ion of the TMS-derivatized compound ( $M^+$ ) should be observed at m/z 236, with characteristic fragments corresponding to the loss of methyl groups and cleavage of the butyryl chain.

## Spectroscopic Structural Elucidation

Spectroscopy provides definitive confirmation of the molecular structure, ensuring the correct isomer has been synthesized and that no structural rearrangements have occurred.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Application: NMR is the most powerful technique for unambiguous structural elucidation.  $^1\text{H}$  NMR provides information on the number, environment, and connectivity of protons, while  $^{13}\text{C}$  NMR identifies all unique carbon atoms in the molecule.

- Sample Preparation: Dissolve 10-15 mg of **4'-Hydroxybutyrophenone** in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). DMSO-d<sub>6</sub> is an excellent choice as it will solubilize the sample and its residual water peak will not interfere with key analyte signals. The phenolic proton will also be observable as a broad singlet.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR (Expected Chemical Shifts in DMSO-d<sub>6</sub>):
  - ~10.1 ppm (singlet, 1H): Phenolic hydroxyl proton (-OH).
  - ~7.8 ppm (doublet, 2H): Aromatic protons ortho to the carbonyl group.
  - ~6.8 ppm (doublet, 2H): Aromatic protons meta to the carbonyl group.

- ~2.9 ppm (triplet, 2H): Methylene protons (-CH<sub>2</sub>-) adjacent to the carbonyl group.
- ~1.6 ppm (sextet, 2H): Methylene protons (-CH<sub>2</sub>-) in the middle of the alkyl chain.
- ~0.9 ppm (triplet, 3H): Methyl protons (-CH<sub>3</sub>) of the terminal alkyl group.

- <sup>13</sup>C NMR (Expected Chemical Shifts in DMSO-d<sub>6</sub>):
  - ~198 ppm: Carbonyl carbon (C=O).
  - ~162 ppm: Aromatic carbon attached to the hydroxyl group.
  - ~131 ppm: Aromatic carbons ortho to the carbonyl.
  - ~129 ppm: Aromatic carbon attached to the carbonyl group.
  - ~115 ppm: Aromatic carbons meta to the carbonyl.
  - ~38 ppm: Methylene carbon adjacent to the carbonyl.
  - ~17 ppm: Methylene carbon in the middle of the alkyl chain.
  - ~13 ppm: Terminal methyl carbon.

## Fourier-Transform Infrared (FTIR) Spectroscopy

**Principle of Application:** FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations. It serves as an excellent identity check.

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disc.
- **Data Acquisition:** Collect the spectrum from 4000 to 400 cm<sup>-1</sup>.
- **Expected Characteristic Peaks:**
  - 3400-3200 cm<sup>-1</sup> (Broad): O-H stretching vibration of the phenolic hydroxyl group.[\[7\]](#)

- $\sim 3050 \text{ cm}^{-1}$  (Sharp): Aromatic C-H stretching.
- $2960\text{--}2850 \text{ cm}^{-1}$  (Sharp): Aliphatic C-H stretching from the butyl chain.
- $\sim 1670 \text{ cm}^{-1}$  (Strong, Sharp): C=O stretching of the aryl ketone.[\[7\]](#)
- $\sim 1600 \text{ & } \sim 1510 \text{ cm}^{-1}$  (Medium): C=C stretching vibrations within the aromatic ring.
- $\sim 1230 \text{ cm}^{-1}$  (Strong): C-O stretching of the phenol.
- $\sim 840 \text{ cm}^{-1}$  (Strong): C-H out-of-plane bending, characteristic of 1,4-disubstituted (para) benzene rings.[\[7\]](#)

## Thermal Analysis

### Differential Scanning Calorimetry (DSC)

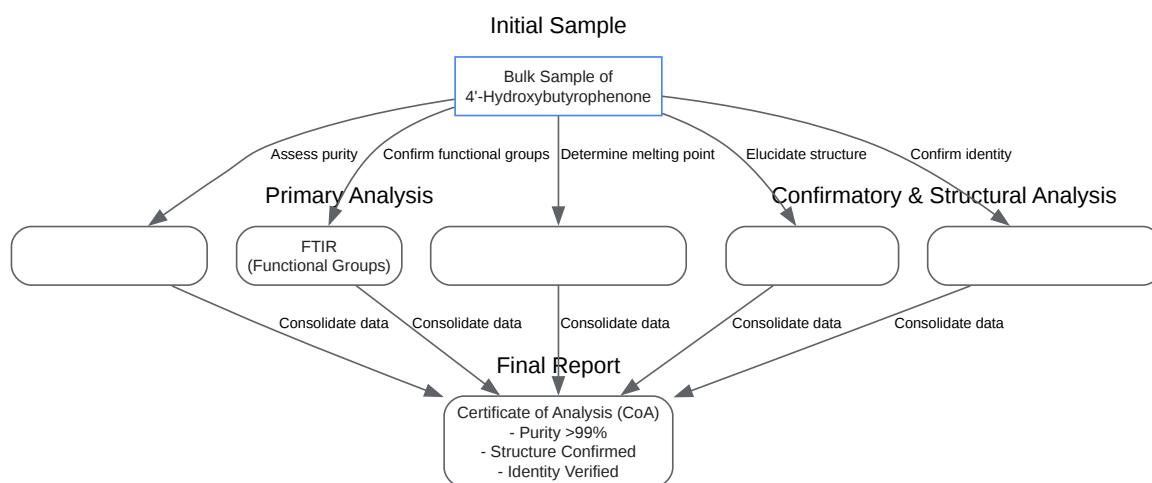
Principle of Application: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides a precise measurement of the melting point (as an onset temperature and peak maximum) and can give an indication of purity. A sharp melting peak is indicative of a highly pure substance.

- Instrumentation: A calibrated DSC instrument.
- Sample Preparation: Accurately weigh 3-5 mg of the **4'-Hydroxybutyrophenone** sample into an aluminum DSC pan and hermetically seal it.
- Method:
  - Equilibrate at 25 °C.
  - Ramp the temperature from 25 °C to 150 °C at a rate of 10 °C/min.
  - Use an inert nitrogen atmosphere with a purge gas flow of 50 mL/min.
- Data Analysis: Determine the onset temperature and the peak maximum of the endothermic event corresponding to melting. The result should align with the known melting point of 91-96 °C.[\[2\]](#)

# Integrated Analytical Workflow

No single technique is sufficient for complete characterization. A logical, integrated workflow ensures that identity, purity, structure, and thermal properties are all confirmed.

Integrated Characterization Workflow for 4'-Hydroxybutyrophenone



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Caption: Workflow for small molecule characterization.

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